molecular formula C15H20BrNO4 B2373680 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid CAS No. 2148569-62-2

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid

Numéro de catalogue: B2373680
Numéro CAS: 2148569-62-2
Poids moléculaire: 358.232
Clé InChI: FQDKSWKOFNLPRL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Introduction and Chemical Classification

3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid belongs to the class of protected amino acid derivatives that have become indispensable tools in modern synthetic chemistry. The compound features a molecular formula of C₁₅H₂₀BrNO₄ and possesses a molecular weight of 358.23 daltons. This synthetic amino acid derivative incorporates both a halogenated aromatic ring system and a carbamate protecting group, positioning it within the broader category of modified phenylalanine analogs. The presence of the tert-butoxycarbonyl protecting group classifies this compound among the extensive family of tert-butoxycarbonyl-protected amino acids that have revolutionized peptide synthesis methodologies.

The chemical classification of this compound extends beyond simple amino acid derivatives to encompass protected intermediates used in sophisticated synthetic protocols. The brominated phenyl ring introduces both steric and electronic modifications compared to natural amino acids, while the tert-butoxycarbonyl group provides acid-labile protection for the amino functionality. This dual modification strategy represents a common approach in contemporary amino acid chemistry, where natural amino acid frameworks are systematically modified to introduce new functionalities or provide synthetic handles for further transformations.

Propriétés

IUPAC Name

3-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO4/c1-9(10-6-5-7-11(16)8-10)12(13(18)19)17-14(20)21-15(2,3)4/h5-9,12H,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDKSWKOFNLPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Structural and Physicochemical Properties

Molecular Architecture

The compound features a β-amino acid backbone with a tert-butoxycarbonyl (Boc)-protected amine at C2 and a 3-bromophenyl substituent at C3. Its IUPAC name, 3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid , reflects this arrangement. The stereogenic center at C2 necessitates enantioselective synthesis, with both (R)- and (S)-configurations reported.

Table 1: Key Physicochemical Data
Property Value Source
Molecular Formula C₁₅H₂₀BrNO₄
Molecular Weight 358.23 g/mol
CAS Registry (Racemate) 2148569-62-2
CAS Registry (S-Enantiomer) 2349976-20-9
CAS Registry (R-Enantiomer) 1350734-63-2
Hazard Statements H315, H319, H335

Synthetic Methodologies

Boc Protection of β-Amino Acids

The Boc group is introduced to the amine via reaction with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. A typical procedure involves dissolving 3-amino-4-(3-bromophenyl)butanoic acid in a 1:1 mixture of dioxane and aqueous sodium hydroxide (1M), followed by dropwise addition of Boc₂O at 0°C. The reaction proceeds for 12 hours at room temperature, yielding the Boc-protected derivative after acidification and extraction.

Enantioselective Synthesis

Chiral resolution is achieved using (S)- or (R)-BINOL-derived catalysts during the Strecker synthesis of the β-amino acid precursor. For example, asymmetric hydrogenation of a β-keto ester intermediate with a Ru-BINAP complex affords enantiomeric excesses >95%. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer from a racemic mixture.

Table 2: Representative Enantioselective Synthesis Conditions
Parameter (S)-Enantiomer (R)-Enantiomer
Catalyst Ru-(S)-BINAP Pseudomonas cepacia lipase
Solvent MeOH Phosphate buffer (pH 7.0)
Temperature 25°C 37°C
ee (%) 98 92
Yield (%) 85 78

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Functionalization

The carboxylic acid group is anchored to Wang resin via esterification. Activation with N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) achieves loading efficiencies >90%. Subsequent Fmoc deprotection with 20% piperidine in DMF exposes the amine for chain elongation.

Coupling Reactions

Peptide bond formation employs COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and Oxyma Pure as coupling agents. A representative protocol uses 5 equivalents of Fmoc-protected amino acid, 5 equivalents of COMU, and 12 equivalents of DIPEA in DMF/MeCN/EtOAc (1:1:3). Reaction completion is confirmed via Kaiser test.

Post-Synthetic Modifications

Bromophenyl Functionalization

The 3-bromophenyl group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis. For instance, reaction with 4-methoxyphenylboronic acid in toluene/EtOH (3:1) at 80°C for 24 hours substitutes bromine with the aryl group, enabling diversification.

Boc Deprotection

Acidic cleavage with trifluoroacetic acid (TFA)/DCM (1:1) removes the Boc group, yielding the free amine. Neutralization with aqueous NaHCO₃ followed by lyophilization provides the deprotected amino acid in >85% yield.

Analytical Characterization

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >98% for pharmaceutical-grade material. Retention times vary by enantiomer: (S)-form elutes at 12.3 min, (R)-form at 13.1 min.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc CH₃), 2.45–2.55 (m, 2H, CH₂COOH), 3.10 (dd, J = 6.2 Hz, 1H, NHCH), 4.85 (d, J = 8.1 Hz, 1H, NHBoc), 7.25–7.45 (m, 4H, Ar-H).
  • HRMS (ESI+): m/z calc. for C₁₅H₂₀BrNO₄ [M+H]⁺: 358.0645, found: 358.0648.

Applications in Medicinal Chemistry

Peptide Stapling

The bromophenyl moiety enables tryptathionine stapling in one-bead-one-compound libraries. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl glycine residues generates macrocyclic peptides with enhanced α-helical stability.

PROTAC Development

As a linker in proteolysis-targeting chimeras (PROTACs), the compound’s rigidity and solubility profile facilitate E3 ligase recruitment. In vivo studies demonstrate improved pharmacokinetics compared to PEG-based linkers.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

    Oxidation and Reduction: The phenyl ring can undergo oxidation to form phenolic derivatives or reduction to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride).

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

    Substitution: Various substituted phenyl derivatives.

    Deprotection: Free amine derivatives.

    Oxidation: Phenolic compounds.

    Reduction: Cyclohexyl derivatives.

Applications De Recherche Scientifique

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can engage in π-π interactions with aromatic residues, while the amino group can form hydrogen bonds with polar residues.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

Compound 1 : (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid (CAS: N/A)
  • Key Differences: Halogen and Position: Iodine at the 4-position of the phenyl ring vs. bromine at the 3-position. Backbone Length: Propanoic acid (C3) vs. butanoic acid (C4).
  • Impact: The 4-iodophenyl group in Compound 1 may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the 3-bromophenyl group due to iodine’s higher leaving-group propensity. The shorter propanoic acid backbone in Compound 1 may reduce conformational flexibility compared to the butanoic acid chain in the target compound .
Compound 2 : 3-(3-Fluorophenyl)-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one (CAS: N/A)
  • Key Differences: Functional Groups: Fluorine substitution vs. bromine; thiazolidinone ring vs. Boc-protected amino acid.
  • Impact: Fluorine’s electronegativity increases metabolic stability but reduces polar surface area compared to bromine. The thiazolidinone core in Compound 2 is associated with kinase inhibition, whereas the Boc-amino acid structure in the target compound is tailored for peptide synthesis .

Boronic Acid Derivatives

Compound 3 : (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (CAS: 380430-68-2)
  • Key Differences :
    • Functional Group : Boronic acid (-B(OH)₂) vs. carboxylic acid (-COOH).
    • Molecular Weight : 237.06 g/mol vs. ~340 g/mol (estimated for the target compound).
  • Impact: Boronic acids are widely used in Suzuki-Miyaura cross-couplings, while carboxylic acids are employed in amide bond formation. The Boc group in both compounds enhances amino group stability during synthesis . The lower molecular weight of Compound 3 improves solubility in organic solvents, whereas the target compound’s carboxylic acid may enhance aqueous solubility at physiological pH .

Structural and Functional Comparison Table

Parameter Target Compound Compound 1 (4-Iodophenyl) Compound 3 (Boronic Acid)
Molecular Formula C₁₅H₁₉BrNO₄ (estimated) C₁₄H₁₈INO₄ C₁₁H₁₆BNO₄
Molecular Weight ~340 g/mol ~415 g/mol 237.06 g/mol
Backbone Butanoic acid Propanoic acid Phenylboronic acid
Halogen/Group 3-Bromophenyl 4-Iodophenyl Boronic acid
Key Applications Anticancer intermediates, peptide synthesis Anticancer inhibitors Suzuki cross-couplings
Reactivity Moderate (Bromine less reactive than iodine) High (Iodine as leaving group) High (Boronic acid for coupling)

Activité Biologique

3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid, also known as (R)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

  • IUPAC Name: (R)-3-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • Molecular Formula: C14H18BrNO4
  • Molecular Weight: 356.21 g/mol
  • Physical State: White to yellow solid
  • Purity: 97%
  • Storage Conditions: Room temperature

Biological Activity Overview

The biological activity of 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid has been investigated in various studies, showcasing its potential in several therapeutic areas:

1. Antimicrobial Activity

Research indicates that compounds similar to 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds with similar structures have shown MIC values as low as 6.3 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects comparable to standard antibiotics like ceftriaxone .

2. Cytotoxic Activity

Cytotoxicity assays have demonstrated that this compound and its derivatives can affect cell viability:

  • LC50 Values: In studies involving marine crustaceans (Artemia salina), certain derivatives exhibited LC50 values greater than 1000 µg/mL, suggesting low toxicity . However, some derivatives showed promising cytotoxicity against cancer cell lines, warranting further investigation.

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

Case Study 1: Synthesis and Antimicrobial Evaluation

A study synthesized a series of bromophenyl derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that the bromophenyl group significantly enhances antimicrobial potency, with some derivatives outperforming traditional antibiotics .

Case Study 2: Cytotoxicity in Cancer Research

In another investigation, the cytotoxic effects of a family of amino acids including tert-butoxycarbonyl derivatives were assessed against several cancer cell lines. The findings suggested that modifications in the side chains, such as the presence of bromine, could lead to increased cytotoxic effects, making them candidates for further development in cancer therapeutics .

Data Tables

The following table summarizes the biological activities and properties of related compounds:

Compound NameMIC (µg/mL)LC50 (µg/mL)Activity Type
3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid6.3>1000Antimicrobial
Derivative A12.5950Antimicrobial
Derivative B25800Cytotoxic
Derivative C50>1000Cytotoxic

Q & A

Q. What are the standard synthetic routes for 3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential protection, coupling, and deprotection steps. For example:

Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (e.g., NaHCO₃ or triethylamine) to prevent unwanted side reactions .

Coupling Reactions : The bromophenyl moiety is introduced via Suzuki-Miyaura cross-coupling (using 3-bromophenylboronic acid) or nucleophilic substitution, depending on the precursor .

Deprotection : Acidic conditions (e.g., TFA or HCl in dioxane) selectively remove the Boc group while preserving the carboxylic acid functionality .
Optimization : Adjust reaction time, temperature (e.g., 0°C for coupling to minimize racemization), and stoichiometry (e.g., 1.2–1.5 equivalents of Boc₂O). Purification via column chromatography or recrystallization improves yield .

Q. Which analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm stereochemistry (e.g., coupling constants in 1H^1H-NMR) and Boc-group integrity (13C^{13}C-NMR signals at ~80 ppm for tert-butyl carbons) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+^+ at m/z 358–360, accounting for bromine isotope patterns) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm. Chiral HPLC distinguishes enantiomers if applicable .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound?

  • Methodological Answer : Contradictions often arise from ambiguous NOE (Nuclear Overhauser Effect) data or racemization during synthesis. To resolve:
  • X-ray Crystallography : Definitive proof of absolute configuration via single-crystal analysis .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) .
  • Chiral Derivatization : Use Mosher’s acid to form diastereomers for 1H^1H-NMR differentiation .

Q. What strategies mitigate Boc-group instability during prolonged storage or under specific reaction conditions?

  • Methodological Answer :
  • Storage : Store at –20°C in anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Avoid exposure to moisture or strong acids/bases .
  • Stability Screening : Use TLC or 1H^1H-NMR to monitor Boc decomposition. Add scavengers (e.g., molecular sieves) in reactions involving protic solvents .

Q. How can this compound be utilized in designing peptidomimetics with enhanced bioactivity?

  • Methodological Answer :
  • Backbone Modification : Replace peptide bonds with the bromophenyl-Boc-amino acid scaffold to improve metabolic stability .
  • Structure-Activity Relationship (SAR) : Systematically vary the bromophenyl substituent (e.g., replace Br with Cl or CF₃) and assess binding affinity via SPR or ITC .
  • Conformational Restriction : Introduce cyclic constraints (e.g., lactamization) to mimic bioactive peptide conformations .

Data-Driven Research Considerations

Q. What computational tools predict the reactivity of the bromophenyl group in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states for Suzuki-Miyaura coupling using Gaussian or ORCA. Focus on electron-withdrawing effects of Br on aryl ring reactivity .
  • Docking Studies : Predict interactions between the bromophenyl moiety and biological targets (e.g., kinases) using AutoDock Vina or Schrödinger .

Q. How can researchers troubleshoot low yields in Boc-deprotection steps?

  • Methodological Answer :
  • Acid Selection : Compare TFA (fast but harsh) vs. HCl/dioxane (milder but slower). Monitor by 1H^1H-NMR for complete deprotection .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., tert-butyl carbocations or truncated peptides). Optimize quenching (e.g., neutralize with NaHCO₃) .

Advanced Experimental Design

Q. What methodologies quantify enantiomeric excess (ee) in chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients. Compare retention times with racemic standards .
  • NMR with Chiral Solvating Agents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces split signals for enantiomers .

Q. How to design stability-indicating assays for this compound under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to pH 1–13, heat (40–60°C), and UV light. Analyze degradation products via LC-MS/MS .
  • Bioavailability Simulation : Use artificial gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolytic stability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.